molecular formula C14H26N2O4 B13503165 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate

Cat. No.: B13503165
M. Wt: 286.37 g/mol
InChI Key: MIHZSPDEBFBJHD-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is a chemical compound with the molecular formula C14H26N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with piperidine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The tert-butoxycarbonyl group provides protection during reactions, which can be removed under acidic conditions to yield the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is unique due to its specific piperidin-3-yl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in targeted synthetic and pharmaceutical applications .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)8-10-6-5-7-15-9-10/h10-11,15H,5-9H2,1-4H3,(H,16,18)

InChI Key

MIHZSPDEBFBJHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1)C(=O)OC

Origin of Product

United States

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